

Benchmarking Uprifosbuvir's Safety Profile Against Existing HCV Direct-Acting Antivirals

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Compound of Interest

Compound Name: *Uprifosbuvir*

Cat. No.: *B611596*

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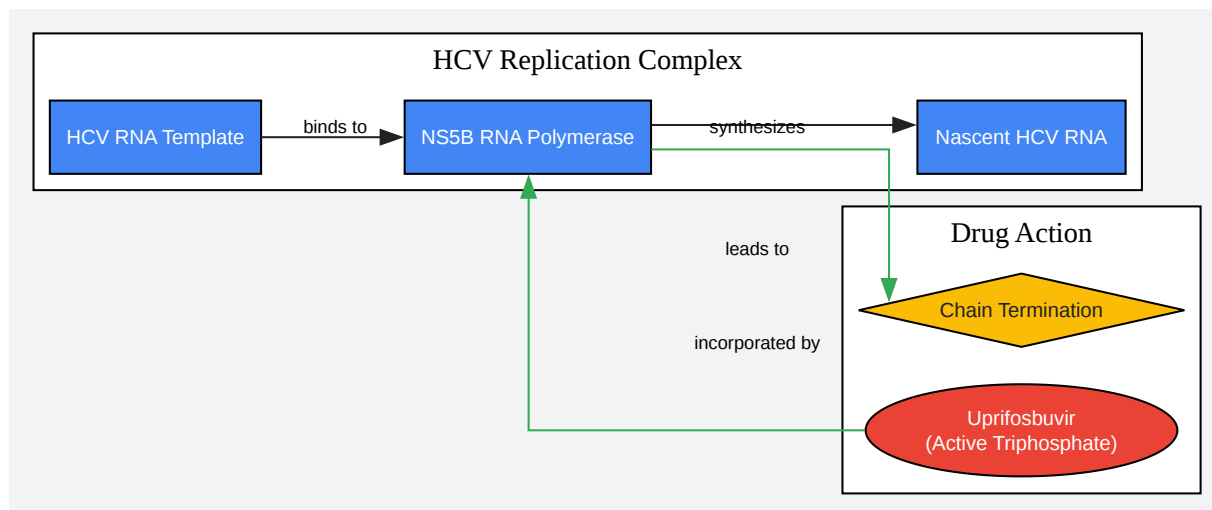
A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the safety profile of **uprifosbuvir**, an investigational nucleotide analog NS5B polymerase inhibitor, with established direct-acting antiviral (DAA) regimens for the treatment of Hepatitis C Virus (HCV) infection. **Uprifosbuvir** (MK-3682) was under development by Merck, but its development was discontinued.[1] This analysis is based on available clinical trial data for **uprifosbuvir** and extensive data for approved HCV drugs, including sofosbuvir-based regimens and glecaprevir/pibrentasvir.

Mechanism of Action Overview

Uprifosbuvir is a uridine nucleoside monophosphate prodrug designed to inhibit the HCV NS5B RNA polymerase, a critical enzyme for viral replication.[2] As a nucleotide analog, it requires intracellular phosphorylation to its active triphosphate form. This active form is then incorporated into the growing HCV RNA chain, causing premature chain termination and halting viral replication. This mechanism is shared by other nucleoside NS5B inhibitors like sofosbuvir.

Existing therapies often combine drugs with different mechanisms of action. For instance, glecaprevir is an NS3/4A protease inhibitor, and pibrentasvir is an NS5A inhibitor.[3] Sofosbuvir is frequently co-formulated with an NS5A inhibitor like ledipasvir or velpatasvir.[4][5]





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